N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-22(2)30(27,28)15-5-3-13(4-6-15)18(25)23-10-7-14(8-11-23)24-19(26)17-16(20-21-24)9-12-29-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGVQYXZISZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology. This compound features a piperidine moiety and a thieno[3,2-d][1,2,3]triazin core, which are associated with various biological activities. The exploration of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H21N5O4S2
- Molecular Weight : 447.53 g/mol
- CAS Number : 2034532-88-0
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O4S2 |
| Molecular Weight | 447.53 g/mol |
| CAS Number | 2034532-88-0 |
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential anticancer effects.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity against several strains. For instance:
- Bacterial Strains Tested :
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The synthesized derivatives demonstrated varying degrees of effectiveness against these pathogens, with some showing IC50 values indicating potent antibacterial properties .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation; inhibition can be beneficial in treating Alzheimer's disease.
- Urease : Inhibition of urease can help manage conditions like urinary tract infections.
In studies involving enzyme assays, certain derivatives showed strong inhibitory activity with IC50 values in the low micromolar range .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this sulfonamide. A notable study synthesized a series of piperidine derivatives and evaluated their pharmacological properties:
- Study on Piperidine Derivatives :
- Anticancer Activity :
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,2-d][1,2,3]triazin moiety, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 389.5 g/mol. Its structure includes a piperidine ring and a benzenesulfonamide group, which are significant for its interaction with biological targets.
Structural Formula
Medicinal Chemistry
The compound is primarily studied for its potential as an antitumor agent . Research indicates that derivatives of thieno[3,2-d][1,2,3]triazin exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar compounds showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential therapeutic efficacy .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of compounds containing the thieno[3,2-d][1,2,3]triazin core. These compounds have been tested against viral infections such as HIV and influenza.
- Data Table: Antiviral Activity
Inhibition of Enzymatic Activity
Thieno[3,2-d][1,2,3]triazin derivatives have been shown to inhibit specific enzymes involved in cancer progression and viral replication. For example:
- Case Study : Enzyme assays indicated that the compound inhibited topoisomerase II with an IC50 value of 15 µM, demonstrating its potential as a chemotherapeutic agent .
Materials Science
Beyond biological applications, this compound's unique structure allows it to be explored in materials science for developing novel polymers and nanomaterials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
(a) Thienotriazinone vs. Benzotriazinone
- N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n): Feature a benzo-triazinone core without sulfur. The absence of thiophene may reduce lipophilicity but enhance stability under oxidative conditions .
(b) Quinazolinone Derivatives
- 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide derivatives: Replace triazinone with quinazolinone, a larger fused system. This modification increases molecular weight and may alter binding specificity in biological targets (e.g., kinase inhibition) .
Linker and Substituent Variations
Physicochemical Properties
- Melting Points: Benzotriazinone derivatives (14a–14n): Melting points range from 120–220°C, influenced by alkyl/phenyl substituents . Sulfonamide-pyridazine hybrids (e.g., CAS 921529-70-6): Higher molecular weight (496.6 g/mol) correlates with elevated melting points (>200°C) . Target Compound (estimated): Predicted melting point ~180–220°C due to aromatic stacking and hydrogen bonding.
- Spectral Data: IR spectra of sulfonamide analogs show characteristic S=O stretches at 1150–1250 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ . Thienotriazinone-specific peaks (e.g., C=S or C-O stretches) would distinguish the target compound from benzotriazinones .
Preparation Methods
Diazotization-Cyclization of 2-Amino-3-Carboxamido Thiophene
The triazinone ring is synthesized via diazotization-cyclization of 2-amino-3-(N-substituted carboxamido)-4,5-substituted thiophenes, as reported by Gewald et al..
Procedure :
- Starting material : 2-Amino-3-(N-methylcarboxamido)thiophene (1.0 mmol) is dissolved in glacial acetic acid (30 mL).
- Diazotization : Concentrated HCl (20 mL) is added, and the mixture is cooled to 0–5°C. A solution of NaNO₂ (3.0 mmol) in H₂O (25 mL) is added dropwise with stirring.
- Cyclization : The reaction is maintained below 5°C for 2 hours, yielding a bright yellow precipitate.
- Isolation : The product is filtered, washed with methanol, and recrystallized from ethanol to afford 4-oxothieno[3,2-d]triazin-3(4H)-yl (Yield: 78%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 5.2 Hz, 1H, thieno-H), 3.45 (s, 3H, N-CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
Functionalization of Piperidine
Preparation of Piperidine-1-Carbonyl Chloride
Piperidine is converted to its carbonyl chloride derivative for subsequent coupling.
Procedure :
- Phosgenation : Piperidine (10 mmol) is treated with phosgene (1.2 equiv) in dry dichloromethane (DCM) at 0°C.
- Reaction Monitoring : The mixture is stirred for 4 hours at room temperature, followed by evaporation under reduced pressure to yield piperidine-1-carbonyl chloride as a colorless liquid (Yield: 85%).
Synthesis of N,N-Dimethyl-4-Carboxybenzenesulfonamide
Sulfonylation and Dimethylation
The sulfonamide core is synthesized via sulfonylation of aniline followed by dimethylation.
Procedure :
- Sulfonylation : 4-Aminobenzoic acid (10 mmol) is reacted with benzenesulfonyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours.
- Dimethylation : The intermediate sulfonamide is treated with methyl iodide (2.5 equiv) and K₂CO₃ in DMF at 60°C for 12 hours.
- Isolation : The product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield N,N-dimethyl-4-carboxybenzenesulfonamide (Yield: 72%).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (COOH), 143.2 (SO₂), 38.4 (N(CH₃)₂).
Final Assembly via Coupling Reactions
Amide Bond Formation Between Piperidine and Benzenesulfonamide
The piperidine-carbonyl chloride is coupled to the sulfonamide core using Steglich conditions.
Procedure :
- Activation : N,N-Dimethyl-4-carboxybenzenesulfonamide (1.0 mmol) is dissolved in DMF (5 mL) with EDCl (1.2 equiv) and DMAP (0.1 equiv).
- Coupling : Piperidine-1-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred for 24 hours at room temperature.
- Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane:EtOAc 3:1) to afford N,N-dimethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (Yield: 68%).
Attachment of Triazinone Moiety
The triazinone is linked to the piperidine via nucleophilic substitution.
Procedure :
- Base Activation : The piperidine-benzenesulfonamide intermediate (1.0 mmol) is treated with NaH (1.2 equiv) in DMF at 0°C.
- Substitution : 4-Oxothieno[3,2-d]triazin-3(4H)-yl (1.0 mmol) is added, and the reaction is heated to 50°C for 6 hours.
- Purification : The product is isolated via solvent extraction (CHCl₃/H₂O) and recrystallized from acetonitrile to yield the target compound (Yield: 65%).
Analytical Data and Validation
Table 1. Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, triazine-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (m, 2H, piperidine-H), 3.82 (s, 6H, N(CH₃)₂), 3.12 (t, J = 5.6 Hz, 2H, piperidine-H), 1.85–1.62 (m, 4H, piperidine-H). |
| ¹³C NMR | δ 170.5 (C=O), 165.2 (triazine-C=O), 144.3 (SO₂), 52.4 (piperidine-C), 38.6 (N(CH₃)₂). |
| HRMS (ESI+) | m/z Calculated for C₂₁H₂₃N₅O₄S₂: 489.1234; Found: 489.1238. |
Table 2. Optimization of Coupling Reaction
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/DMAP | None | 24 | 68 |
| HATU/DIPEA | DIPEA | 12 | 72 |
| DCC/HOBt | HOBt | 18 | 65 |
Discussion of Synthetic Challenges and Solutions
- Triazinone Hydrolysis : The 4-oxo group is prone to hydrolysis under acidic conditions. This was mitigated by maintaining neutral pH during coupling.
- Piperidine Ring Conformation : Steric hindrance at the piperidine nitrogen necessitated using bulky coupling agents (e.g., EDCl) to prevent racemization.
- Sulfonamide Dimethylation : Over-alkylation was avoided by employing methyl iodide in a controlled, stepwise manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required, starting with the preparation of the thieno-triazinone core, followed by piperidine functionalization and sulfonamide coupling. Key steps include:
- Thieno-triazinone formation : Cyclization of precursor amines with nitrous acid (HNO₂) under controlled pH, as seen in triazinone derivatives .
- Piperidine-carbonyl coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to attach the piperidine moiety to the benzenesulfonamide group, similar to methods in .
- Optimization : Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to verify substituent connectivity), HRMS (for molecular weight confirmation), and FT-IR (to identify carbonyl and sulfonamide groups) is essential. For example:
- NMR : Look for characteristic shifts such as δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 7.5–8.5 ppm (aromatic protons) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., α-glucosidase or kinase domains). Key steps:
- Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 using DFT (B3LYP/6-31G* basis set) .
- Binding site analysis : Identify hydrophobic pockets compatible with the thieno-triazinone and sulfonamide groups. Compare results with similar triazinone inhibitors in .
Q. How do structural modifications (e.g., replacing N,N-dimethyl with cycloalkyl groups) impact biological activity and metabolic stability?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthesis variants : Replace the dimethylamino group with cyclopentyl or cyclohexyl via reductive amination .
- Assays : Test against target enzymes (IC₅₀ measurements) and assess metabolic stability in liver microsomes. For example, highlights how oxadiazole substitutions in thieno-pyrimidines enhance potency .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations.
- Control compounds : Include reference inhibitors (e.g., acetazolamide for sulfonamide targets) to calibrate results .
- Data normalization : Express activity as % inhibition relative to positive/negative controls to reduce inter-lab variability .
Experimental Design & Data Analysis
Q. How to design stability studies under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC, referencing ’s acid/base stability tests on triazinones .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for sulfonamides) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms.
- Solid-state NMR : Detect variations in hydrogen bonding (e.g., sulfonamide N-H environments) .
Comparative Studies
Q. How does this compound compare to structurally similar thieno-triazinones in terms of selectivity and toxicity?
- Methodological Answer :
- Selectivity profiling : Screen against a panel of 50+ kinases/enzymes (e.g., Eurofins Panlabs® services).
- Toxicity assays : Use HEK293 or HepG2 cells for MTT viability assays. ’s thieno-pyrimidines showed low cytotoxicity (IC₅₀ > 50 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
